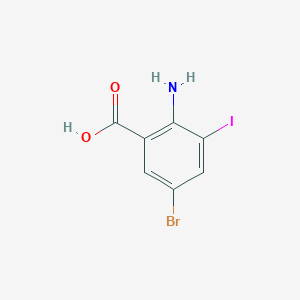

2-Amino-5-bromo-3-iodobenzoic acid

Description

Contextual Overview of Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are fundamental components in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. ijrar.org The introduction of halogen atoms onto an aromatic ring can dramatically alter its physical, chemical, and biological properties. This functionalization can enhance the lipophilicity of a molecule, improve its metabolic stability, and provide sites for further chemical modification. The specific type of halogen and its position on the ring play a crucial role in determining these effects.

The Unique Substitution Pattern of 2-Amino-5-bromo-3-iodobenzoic Acid within Benzoic Acid Derivatives

Among the diverse family of benzoic acid derivatives, this compound stands out due to its distinct substitution pattern. The presence of three different functional groups—an amino group, a carboxylic acid, and two different halogens (bromine and iodine) at specific positions—creates a highly functionalized and sterically hindered aromatic system. This unique arrangement offers a rich platform for regioselective chemical transformations, allowing for the targeted synthesis of novel compounds with potentially interesting biological or material properties. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and halogen atoms significantly influences the molecule's reactivity.

Research Landscape and Emerging Applications of Highly Functionalized Aromatic Systems

The research landscape for highly functionalized aromatic systems, including polyhalogenated anthranilic acids, is rapidly expanding. Scientists are exploring their use as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, derivatives of anthranilic acid have shown potential as antitubercular agents. nih.gov Furthermore, the unique structural features of these compounds make them attractive candidates for the development of new materials with tailored electronic and optical properties. rsc.orgacs.org The ability to precisely control the substitution pattern on the aromatic ring opens up possibilities for creating porous aromatic frameworks and other advanced materials. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrINO₂ |

| Molecular Weight | 370.93 g/mol |

| CAS Number | 188815-32-9 |

| Appearance | Solid |

| Melting Point | 219-221 °C |

Note: The data in this table is compiled from various chemical suppliers and databases.

Properties

IUPAC Name |

2-amino-5-bromo-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPDBUHIZWUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978625 | |

| Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-59-1 | |

| Record name | NSC11449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 2-Amino-5-bromo-3-iodobenzoic acid typically involves a multi-step process starting from more readily available precursors. A common synthetic route involves the halogenation of an anthranilic acid derivative. For example, the synthesis can be achieved from 2-amino-5-bromobenzoic acid through a Sandmeyer-type reaction, where the amino group is diazotized and subsequently replaced with iodine. chemicalbook.com Another approach could involve the functionalization of a pre-halogenated benzoic acid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-Amino-5-bromo-3-iodobenzoic acid is dictated by its multiple functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The carboxylic acid group can be converted to esters, amides, or acid chlorides. The carbon-halogen bonds, particularly the C-I bond, are susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming new carbon-carbon bonds. sigmaaldrich.com These reactions allow for the introduction of a wide range of substituents, further expanding the synthetic utility of this compound.

For instance, the amino and carboxylic acid groups can react intramolecularly or with other reagents to form heterocyclic compounds like benzoxazinones. umich.edu These heterocyclic scaffolds are present in many biologically active molecules.

Spectroscopic and Structural Elucidation Techniques for 2 Amino 5 Bromo 3 Iodobenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-Amino-5-bromo-3-iodobenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques is essential for an unambiguous assignment of its proton and carbon signals.

The ¹H and ¹³C NMR spectra of substituted benzoic acids are influenced by the electronic effects of the various substituents on the benzene (B151609) ring. In this compound, the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen atoms (bromo and iodo) and carboxylic acid group (-COOH) dictates the chemical shifts of the aromatic protons and carbons.

The ¹³C NMR spectrum of benzoic acid itself shows five distinct signals due to the symmetry of the molecule. docbrown.info The carbon of the carboxylic acid group is significantly deshielded and appears at a high chemical shift, while the aromatic carbons have chemical shifts in a narrower range. docbrown.info The substitution pattern in this compound breaks this symmetry, leading to unique chemical shifts for each carbon and proton. The deshielding effect on a proton is influenced by the size and polarizability of the adjacent substituent, with the effect increasing with the size of the substituent atom (I > Br > Cl). modgraph.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.5 - 8.0 | - |

| H-6 | 7.0 - 7.5 | - |

| NH₂ | 4.0 - 5.0 (broad) | - |

| COOH | 11.0 - 13.0 (broad) | - |

| C-1 | - | ~130 - 135 |

| C-2 | - | ~145 - 150 |

| C-3 | - | ~90 - 95 |

| C-4 | - | ~135 - 140 |

| C-5 | - | ~110 - 115 |

| C-6 | - | ~120 - 125 |

| C=O | - | ~165 - 170 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, which are crucial for identifying adjacent protons on the aromatic ring. sdsu.eduyoutube.com For this compound, a cross-peak between the signals of H-4 and H-6 would confirm their ortho relationship, although in this specific substitution pattern, they are meta to each other and would show a weaker long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com This allows for the direct assignment of a proton signal to its attached carbon atom. For instance, the proton at the H-4 position would show a correlation to the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). For example, the proton at H-6 would be expected to show correlations to the carbons at C-2, C-4, and the carboxylic carbon (C=O), confirming their proximity in the structure.

Direct NMR observation of halogen nuclei like bromine (⁷⁹Br, ⁸¹Br) and iodine (¹²⁷I) is challenging due to their quadrupolar moments, which lead to very broad signals in solution. researchgate.net However, solid-state NMR (ssNMR) can provide valuable information about the local environment of these halogen atoms. researchgate.net The nuclear quadrupole coupling constant (CQ) and asymmetry parameter (η) obtained from solid-state halogen NMR are sensitive to the electronic environment and can be used to study interactions like halogen bonding. researchgate.net While not routinely performed for structural elucidation in solution, these specialized techniques can offer unique insights into the solid-state packing and intermolecular interactions of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. This allows for the identification of functional groups and the study of the effects of substitution on the molecular framework.

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic Ring) | Stretching | 1450-1600 |

| C-N (Amine) | Stretching | 1250-1350 |

| C-Br | Stretching | 500-600 |

| C-I | Stretching | ~500 |

The broad O-H stretch of the carboxylic acid is a hallmark feature, while the two distinct N-H stretching bands confirm the presence of a primary amine. The position of the C=O stretching vibration can provide information about hydrogen bonding.

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent technique for studying the aromatic ring and the carbon-halogen bonds. nih.gov The vibrational modes of the benzene ring are well-characterized and their frequencies are influenced by the mass and electronic properties of the substituents.

In this compound, the Raman spectrum would show characteristic bands for the aromatic C-C stretching and C-H bending vibrations. The positions of these bands would be shifted compared to unsubstituted benzoic acid due to the presence of the amino and halogen substituents. Furthermore, the C-Br and C-I stretching vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum, providing direct evidence for the presence of these halogens. Studies on similar halogenated benzoic acids have shown that the vibrational frequencies can be assigned to specific modes of vibration, and these assignments are in good agreement with theoretical calculations. core.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's molecular weight with high precision and provides valuable information about its structure through the analysis of its fragmentation patterns.

For this compound (C₇H₅BrINO₂), the calculated molecular weight is approximately 341.93 g/mol . guidechem.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺). The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) would lead to a characteristic isotopic pattern for the molecular ion and its fragments, aiding in its identification.

Key fragmentation pathways for this compound would likely involve:

Decarboxylation: The loss of the carboxyl group (-COOH) as a neutral molecule of carbon dioxide (CO₂, 44 Da) is a common fragmentation for benzoic acid derivatives. This would result in a significant fragment ion.

Loss of Halogens: Cleavage of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds would lead to fragments corresponding to the loss of I• (127 Da) or Br• (79/81 Da) radicals.

Amine Group Fragmentation: The amino group (-NH₂) can also be involved in fragmentation, although it is generally more stable on an aromatic ring.

A hypothetical fragmentation data table is presented below to illustrate these expected patterns.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Plausible Fragmentation Pathway |

| [M]⁺ | C₇H₅BrINO₂⁺ | 341/343 | Molecular Ion |

| [M-COOH]⁺ | C₆H₅BrIN⁺ | 296/298 | Loss of the carboxylic acid group |

| [M-I]⁺ | C₇H₅BrNO₂⁺ | 214/216 | Cleavage of the C-I bond |

| [M-Br]⁺ | C₇H₅INO₂⁺ | 262 | Cleavage of the C-Br bond |

Note: The m/z values for bromine-containing fragments will appear as a pair of peaks of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, the structural characteristics can be inferred from closely related compounds, such as 2-amino-3,5-diiodobenzoic acid. nih.gov A study on this similar molecule reveals key structural features that are likely to be present in this compound.

The molecular geometry of this compound is largely defined by the benzene ring, which is expected to be nearly planar. The substituents (amino, bromo, iodo, and carboxylic acid groups) will have specific bond lengths and angles relative to the ring and to each other.

Based on analogous structures, the following can be anticipated:

C-C bonds within the aromatic ring will have lengths intermediate between single and double bonds, typically around 1.39 Å.

The C-N bond of the amino group will be in the range of 1.37-1.40 Å.

The C-Br and C-I bond lengths will be approximately 1.90 Å and 2.10 Å, respectively.

The carboxylic acid group will exhibit characteristic C-O single bond (around 1.31 Å) and C=O double bond (around 1.25 Å) lengths.

The bond angles within the benzene ring will be close to 120°. The angles involving the substituents will be influenced by steric hindrance between the bulky iodine and bromine atoms and the adjacent amino and carboxyl groups. The dihedral angle between the plane of the carboxylic acid group and the benzene ring is a key conformational parameter.

A hypothetical table of selected bond lengths and angles is provided below, based on data from similar structures.

| Bond | Expected Length (Å) | Angle | **Expected Angle (°) ** |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-N | ~1.38 | C-C-N | ~120 |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-I | ~2.10 | C-C-I | ~120 |

| C-C(OOH) | ~1.48 | C-C-COOH | ~120 |

| C=O | ~1.25 | O=C-O | ~123 |

| C-O(H) | ~1.31 |

The primary intermolecular interactions expected to be present in the crystal structure are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly likely that these groups will form dimeric structures with neighboring molecules via O-H···O hydrogen bonds. The amino group (-NH₂) is also a hydrogen bond donor and can participate in N-H···O or N-H···N interactions.

Halogen Bonding: Both iodine and bromine atoms can act as halogen bond donors, forming interactions with electronegative atoms like oxygen or nitrogen on adjacent molecules (C-I···O, C-Br···O). These interactions can play a significant role in directing the crystal packing.

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

The interplay of these interactions will dictate the formation of a specific three-dimensional supramolecular architecture. For instance, the hydrogen-bonded dimers could be further linked by halogen bonds and π-π stacking to form extended chains, sheets, or a more complex 3D network. The study of 2-amino-3,5-diiodobenzoic acid revealed the formation of dimers through O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov A similar arrangement is highly probable for this compound.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 3 Iodobenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules such as 2-Amino-5-bromo-3-iodobenzoic acid.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the one with the lowest energy) is determined. For substituted benzoic acids, several conformations can exist due to the rotation of the carboxylic acid and amino groups. researchgate.net Theoretical calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can identify the most stable conformer. researchgate.net

For analogous molecules like 2-amino-5-bromobenzoic acid, four conformers have been identified through computational studies. researchgate.net Similarly, for this compound, different spatial arrangements of the -COOH and -NH2 groups relative to the bulky halogen substituents would be considered to find the global minimum energy structure. The presence of intramolecular hydrogen bonding between the amino and carboxylic acid groups can also influence the preferred geometry and is a key factor to be assessed during optimization. researchgate.net

Table 1: Key Aspects of Geometry Optimization for Substituted Benzoic Acids

| Feature | Description | Relevance to this compound |

| Conformational Isomers | Different spatial arrangements of atoms due to rotation around single bonds. | The orientation of the -COOH and -NH2 groups leads to multiple possible conformers. |

| Intramolecular Hydrogen Bonding | Hydrogen bond formation between the amino and carboxylic acid groups. | Can significantly stabilize certain conformers, influencing the overall molecular shape. researchgate.net |

| Steric Hindrance | Repulsive interactions between bulky substituents. | The large iodine and bromine atoms will influence the planarity of the benzene (B151609) ring and the orientation of the functional groups. |

| Computational Method | DFT (e.g., B3LYP) with a suitable basis set is commonly used. | Provides a reliable prediction of the lowest energy geometry. researchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netfrontiersin.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. lew.ro

For halogenated aromatic compounds, the type and position of the halogen can significantly influence the HOMO and LUMO energy levels. researchgate.net In a study of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, DFT calculations showed that these isomers have a narrow HOMO-LUMO gap, indicating high reactivity. nih.gov It is expected that this compound would also exhibit a relatively small HOMO-LUMO gap, making it susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for such reactions. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (based on analogs)

| Parameter | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Indicates a good electron donor. |

| LUMO Energy | Relatively low | Indicates a good electron acceptor. |

| HOMO-LUMO Gap | Narrow | Suggests high chemical reactivity and potential for biological activity. nih.gov |

| Electron Density Distribution | HOMO likely localized on the amino group and the aromatic ring; LUMO on the carboxylic acid and halogen atoms. | Predicts sites for electrophilic and nucleophilic attack. |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For aminobenzoic acids, the MEP surface typically shows a negative potential around the carboxylic acid group due to the electronegative oxygen atoms, and a less negative or even positive potential near the amino group. researchgate.net In this compound, the highly electronegative halogen atoms will also create regions of positive potential (the "sigma-hole"), which can participate in halogen bonding. The MEP map would thus provide a detailed picture of the molecule's reactivity towards other charged or polar species. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Computational models are not only used to predict reactivity but also to calculate spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Calculated Vibrational Frequencies (IR, Raman) and Comparison with Experimental Data

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, one can confirm the molecular structure and the accuracy of the computational method. researchgate.net

For related compounds like 2-amino-5-bromobenzoic acid, detailed vibrational analyses have been performed. researchgate.net The characteristic vibrational modes for the carboxylic acid group (O-H and C=O stretching), the amino group (N-H stretching), and the carbon-halogen bonds can all be assigned based on the calculated frequencies. A similar computational approach for this compound would allow for the prediction of its IR and Raman spectra, aiding in its experimental identification and characterization.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (based on general trends)

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (broad) |

| C=O stretch | 1680 - 1750 | |

| Amino Group (-NH2) | N-H symmetric stretch | 3300 - 3500 |

| N-H asymmetric stretch | 3400 - 3500 | |

| Carbon-Bromine (C-Br) | C-Br stretch | 500 - 600 |

| Carbon-Iodine (C-I) | C-I stretch | 400 - 500 |

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. stevens.edunih.gov These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ucl.ac.uk

For substituted benzoic acids, the chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituents. mit.edu The electron-withdrawing effects of the halogens and the carboxylic acid group, along with the electron-donating effect of the amino group, will all influence the local magnetic environment of each proton and carbon atom in this compound. Comparing calculated NMR data with experimental spectra is a powerful way to confirm the regiochemistry of the substitution pattern on the benzene ring. docbrown.info

Reaction Mechanism Studies and Transition State Analysis

The investigation of reaction mechanisms at a molecular level is a key application of computational chemistry. For a molecule like this compound, these studies can elucidate the pathways of its chemical transformations, such as electrophilic aromatic substitution or reactions involving its carboxylic acid and amino groups.

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction. rsc.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The transition state is a high-energy, short-lived configuration that represents the energy barrier that must be overcome for a reaction to proceed. rsc.orgresearchgate.net By locating the transition state, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate. rsc.org

For instance, a hypothetical study on the nitration of this compound would involve calculating the energies of various possible intermediates and transition states to predict the most likely position of substitution. The electronic effects of the amino, bromo, iodo, and carboxylic acid substituents all influence the reactivity of the benzene ring. Computational models can quantify these effects. nih.gov

A crucial aspect of these studies is the validation of the computational model. This is often achieved by comparing calculated properties, such as reaction rates, with available experimental data. researchgate.net

To illustrate the kind of data generated in such a study, the following table presents hypothetical activation energies for the electrophilic addition of a nitronium ion (NO₂⁺) at different positions on the this compound ring.

Table 1: Hypothetical Activation Energies for the Nitration of this compound Disclaimer: The following data is for illustrative purposes only and is not the result of actual research on this specific molecule.

| Position of Substitution | Activation Energy (kcal/mol) |

| C4 | 22.5 |

| C6 | 18.9 |

This hypothetical data suggests that substitution at the C6 position would be kinetically favored due to a lower activation energy barrier. Such predictions are invaluable for guiding synthetic efforts and understanding reaction outcomes.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is ideal for studying the breaking and forming of bonds in reactions, molecular dynamics (MD) simulations are the tool of choice for exploring the conformational flexibility of a molecule. mdpi.comnih.gov MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com

For this compound, MD simulations can reveal how the molecule changes its shape in different environments, such as in various solvents or when interacting with a biological target. The orientation of the carboxylic acid and amino groups relative to the benzene ring and each other is of particular interest, as these conformations can significantly affect the molecule's properties and interactions.

An MD simulation starts with an initial structure of the molecule, which is then placed in a simulated environment (e.g., a box of water molecules). The forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion over a series of small time steps. The result is a trajectory that describes the positions and velocities of all atoms over the simulation time.

Analysis of this trajectory can reveal the most stable conformations, the transitions between them, and the flexibility of different parts of the molecule. For example, the dihedral angles involving the carboxylic acid and amino groups can be monitored to understand their rotational freedom.

The following table provides an illustrative example of the kind of data that could be obtained from an MD simulation of this compound in water, showing the average and standard deviation of key dihedral angles.

Table 2: Illustrative Dihedral Angle Analysis from a Hypothetical Molecular Dynamics Simulation Disclaimer: The following data is for illustrative purposes only and is not the result of actual research on this specific molecule.

| Dihedral Angle | Average Angle (degrees) | Standard Deviation (degrees) |

| C2-C1-C(O)OH | 15.2 | 5.8 |

| C3-C2-N-H | 25.7 | 10.2 |

This hypothetical data indicates the preferred orientation and the degree of rotational flexibility for the carboxylic acid and amino groups. A larger standard deviation suggests greater flexibility. Such insights are crucial for understanding how the molecule might bind to a receptor or participate in intermolecular interactions.

Applications of 2 Amino 5 Bromo 3 Iodobenzoic Acid in Complex Molecule Synthesis

As a Versatile Synthon for Nitrogen-Containing Heterocyclic Compounds

The structural framework of 2-amino-5-bromo-3-iodobenzoic acid, which is a derivative of anthranilic acid, makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials science applications.

While direct synthesis of indoles from this compound is not extensively documented, its structural features suggest its potential as a precursor for highly substituted indole (B1671886) derivatives. The general approach to indole synthesis often involves the formation of a key bond between the nitrogen of an aniline (B41778) derivative and an adjacent carbon atom. The presence of the amino group and the ortho-iodo substituent in this compound could theoretically be utilized in transition-metal-catalyzed cyclization reactions, such as a modified Madelung or Fischer indole synthesis, to construct the indole ring. The bromo substituent at the 5-position would remain available for further functionalization of the resulting indole core, allowing for the creation of a library of diverse compounds. core.ac.ukrsc.orgrsc.org

For instance, a plausible synthetic route could involve the reaction of the amino group with a suitable carbonyl compound to form an enamine or imine, followed by an intramolecular Heck-type cyclization where the ortho-iodine atom participates in the ring closure. The resulting 5-bromo-7-carboxyindole could then be further modified. The development of methods for the synthesis of polysubstituted indoles is an active area of research, with various strategies employing halogenated precursors. rsc.orgnih.gov

Table 1: Potential Synthetic Strategies for Indole Synthesis

| Strategy | Description | Potential Outcome with this compound |

| Modified Madelung Synthesis | Intramolecular cyclization of an N-acylated o-toluidine. | The carboxylic acid could be reduced to a methyl group, and the amino group acylated, followed by base-catalyzed cyclization. |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. | The amino group could be converted to a hydrazine, which would then react with a carbonyl compound to form a hydrazone, followed by acid-catalyzed cyclization. |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an ortho-haloaniline derivative. | The amino group could be protected and then reacted with a vinyl or alkynyl partner, followed by intramolecular cyclization involving the iodine atom. |

The synthesis of quinazolinones from anthranilic acid derivatives is a well-established and widely used method in medicinal chemistry. nih.gov this compound, as a substituted anthranilic acid, is a prime candidate for the construction of quinazolinone frameworks. The general approach involves the reaction of the anthranilic acid with a one-carbon source, such as an amide or an orthoester, to form the pyrimidine (B1678525) ring of the quinazolinone system.

In a typical synthesis, this compound could be reacted with formamide (B127407) or a similar reagent under acidic or thermal conditions to yield the corresponding 6-bromo-8-iodo-4(3H)-quinazolinone. organic-chemistry.org The resulting di-halogenated quinazolinone would be a valuable intermediate for the synthesis of more complex molecules through selective functionalization of the bromo and iodo substituents. For example, the more reactive iodine at position 8 could be selectively targeted in a Suzuki or Sonogashira coupling reaction, followed by a subsequent reaction at the less reactive bromine at position 6. This stepwise functionalization allows for the controlled introduction of different substituents, leading to a wide range of structurally diverse quinazolinones.

Table 2: Representative Quinazolinone Synthesis from Anthranilic Acids

| Reagent | Conditions | Product | Reference |

| Formamide | Heat | 4(3H)-Quinazolinone | organic-chemistry.org |

| Acetic Anhydride, then Amine | Two steps | 2-Methyl-3-substituted-4(3H)-quinazolinone | |

| Cyanamide | Acidic conditions | 2-Amino-4(3H)-quinazolinone |

Beyond indoles and quinazolinones, this compound can serve as a precursor for a variety of other fused polycyclic systems. The combination of the amino, carboxylic acid, and two distinct halogen functionalities provides a platform for diverse cyclization strategies. For instance, reaction with appropriate bifunctional reagents could lead to the formation of acridones, benzodiazepines, or other complex heterocyclic scaffolds.

The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited to build these systems in a controlled manner. For example, a palladium-catalyzed carbonylation reaction could be selectively performed at the iodo-substituted position to introduce a carbonyl group, which could then participate in a subsequent cyclization with the amino group or a tethered nucleophile. This approach allows for the construction of intricate molecular architectures that would be challenging to access through other synthetic routes.

Role in the Design and Synthesis of Advanced Chemical Building Blocks

The unique substitution pattern of this compound makes it not only a precursor for heterocyclic compounds but also a valuable building block for the synthesis of other advanced chemical intermediates.

The presence of multiple reactive sites on the aromatic ring allows for the incorporation of this compound into larger, polyfunctionalized aromatic systems. Through a series of selective transformations, each functional group can be modified to introduce desired chemical properties. For example, the amino group can be diazotized and converted into a variety of other functional groups via Sandmeyer-type reactions. The carboxylic acid can be transformed into esters, amides, or other carbonyl derivatives.

The sequential cross-coupling reactions at the bromo and iodo positions are particularly powerful for building molecular complexity. This allows for the precise and regioselective introduction of aryl, alkyl, or other organic fragments, leading to the creation of highly substituted aromatic intermediates that can be used in the synthesis of complex target molecules such as natural products or active pharmaceutical ingredients.

This compound is itself a multi-halogenated compound, and it can be used as a precursor to synthesize other multi-halogenated building blocks with tailored reactivity profiles. nih.gov The existing halogens can be retained, modified, or replaced to generate new patterns of halogenation. For instance, the iodo group could be displaced by a fluoride (B91410) atom using nucleophilic aromatic substitution, resulting in a bromo-fluoro-iodobenzoic acid derivative with a different set of reactive sites.

These multi-halogenated aromatic compounds are valuable in materials science and medicinal chemistry. nih.gov The presence of multiple halogens can influence the electronic properties, lipophilicity, and metabolic stability of a molecule. By starting with this compound, chemists have a versatile platform to design and synthesize novel multi-halogenated building blocks for a wide range of applications.

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy in modern organic chemistry that aims to generate collections of structurally diverse small molecules from a common starting material. frontiersin.orgnih.gov This approach is fundamental to drug discovery and chemical biology, as it allows for the exploration of vast regions of chemical space to identify novel bioactive compounds. frontiersin.orgnih.gov The compound this compound is an exemplary scaffold for DOS due to its unique arrangement of four distinct, orthogonally reactive functional groups: an amine, a carboxylic acid, a bromine atom, and an iodine atom. This tetra-functionalization allows for a programmed, stepwise modification, where each functional group can be addressed selectively without interfering with the others.

The core of its utility in DOS lies in the differential reactivity of its functional groups. The amine and carboxylic acid groups are amenable to standard transformations such as amide bond formation, esterification, and diazotization. wikipedia.org Crucially, the two halogen substituents, bromine and iodine, can be selectively functionalized through various palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in reactions like Suzuki, Sonogashira, and Heck couplings allows for sequential and site-selective introduction of different substituents.

This orthogonal reactivity enables a "build/couple/pair" strategy, a common approach in DOS, where molecular complexity is systematically assembled. frontiersin.orgnih.gov For instance, a synthetic sequence could begin with a Sonogashira coupling at the more reactive iodine position, followed by a Suzuki coupling at the bromine position. The amino group could then be acylated, and finally, the carboxylic acid could be converted to an amide or ester, generating a highly complex and diverse library of molecules from a single, versatile starting block. The anthranilic acid core itself is considered a "privileged substructure" in medicinal chemistry, meaning it is a molecular framework that is recurrent in known drugs and bioactive molecules, further enhancing the potential of its derivatives to exhibit biological activity. nih.govnih.gov

The following interactive table outlines the potential reaction pathways for each functional group of this compound, illustrating its capacity as a central scaffold for diversity-oriented synthesis.

Interactive Data Table: Orthogonal Reactivity of this compound for DOS

| Functional Group | Position | Potential Reaction Types | Example Reactions |

| Iodine | C3 | Palladium-Catalyzed Cross-Coupling (High Reactivity) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, Carbonylation |

| Bromine | C5 | Palladium-Catalyzed Cross-Coupling (Lower Reactivity) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille |

| Amine | C2 | Acylation, Alkylation, Diazotization, Sulfonylation | Amide formation, Reductive amination, Sandmeyer reaction |

| Carboxylic Acid | C1 | Esterification, Amidation, Reduction | Fischer esterification, Amide coupling (e.g., with HATU/EDC), Reduction to alcohol |

Future Directions in the Application of Polyhalogenated Anthranilic Acids in Organic Synthesis

The unique structural features of polyhalogenated anthranilic acids, such as this compound, position them as valuable building blocks for future innovations in organic synthesis, with potential impacts spanning medicinal chemistry, materials science, and synthetic methodology.

In medicinal chemistry , the anthranilic acid scaffold is well-established in a variety of drugs, including anti-inflammatory agents. wikipedia.orgnih.gov Future work is likely to focus on leveraging these frameworks to tackle more complex biological targets. Halogenated anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor antagonists, which are crucial in prostate cancer therapy. nih.gov This suggests a promising future in developing therapeutics that can overcome drug resistance. Furthermore, the principles of diversity-oriented synthesis, applied to these scaffolds, can generate libraries to screen against challenging targets like protein-protein interactions, an area of growing importance in drug discovery. nih.gov The inherent bioactivity of anthranilic acid derivatives against a range of pathogens and their role in modulating key cellular pathways suggest their continued importance as "privileged" starting points for next-generation pharmaceuticals. nih.gov

In the realm of materials science , the functional groups on polyhalogenated anthranilic acids offer opportunities for creating advanced polymers and functional materials. Anthranilic acid can be used as a monomer to produce conducting polymers, and the presence of carboxylic acid groups can improve properties like solubility and provide handles for post-polymerization modification. mdpi.com The halogen atoms on the aromatic ring serve as latent sites for further functionalization. For example, post-functionalization of bromo-substituted polymers via Ullmann coupling has been used to introduce new functionalities and enhance properties like thermal stability and carbon dioxide capture capabilities. mdpi.com Future research could explore the use of polyhalogenated anthranilic acids to create novel materials with tailored electronic, optical, or selective binding properties for applications in sensors, catalysis, and gas separation.

The development of new synthetic methodologies will also be critical. While palladium-catalyzed reactions are the current standard for functionalizing the C-X bonds, the future will likely see the emergence of more sustainable and efficient catalytic systems, for instance, using more earth-abundant metals like iron. nih.gov Advances in achieving high regioselectivity in the functionalization of polyhalogenated systems will be paramount. researchgate.netnih.gov As chemists seek to build increasingly complex and novel molecular architectures, versatile building blocks that offer precise control over the introduction of multiple, diverse substituents will be in high demand. kit.edu Polyhalogenated anthranilic acids are ideally suited to meet this demand, serving as robust and adaptable platforms for constructing the complex molecules of the future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.